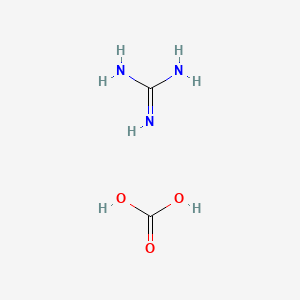
DENDROTOXIN I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dendrotoxin-I is a highly pure, natural, and biologically active peptide toxin . It is a class of presynaptic neurotoxins produced by mamba snakes that block particular subtypes of voltage-gated potassium channels in neurons, thereby enhancing the release of acetylcholine at neuromuscular junctions .
Synthesis Analysis
The structure of Dendrotoxin-I was synthesized for the first time by a solution procedure. The synthetic product was confirmed to have the correct primary and disulfide structure determined by peptide mapping, sequence analysis, and mass measurements .Molecular Structure Analysis
Three-dimensional structures of Dendrotoxin-I were determined using molecular mechanics and molecular dynamics techniques. The overall molecular conformation and protein folding of Dendrotoxin-I are very similar to the published crystal structures of bovine pancreatic trypsin inhibitor .Chemical Reactions Analysis
The Asn residue at position 12 in the synthetic peptide was found to be Asp in the natural product. Synthesis of Dendrotoxin-I with Asp at position 12 gave a peptide identical with the natural product in all aspects .Physical And Chemical Properties Analysis
Dendrotoxin-I is a 7kDa protein consisting of a single peptide chain of approximately 57-60 amino acids. It possesses a very short 3 10 -helix near the N-terminus of the peptide, while a two turn alpha-helix occurs near the C-terminus .科学的研究の応用
Role in Studying Potassium Channels : Dendrotoxin I is known for its ability to selectively reduce a transient, voltage-dependent potassium (K) conductance in hippocampal neurons. This action is linked to the toxin's epileptiform activity, making it a valuable tool in understanding K channel functions and their roles in neural activities (Halliwell et al., 1986).
Binding Properties and Identification of K+ Channel Constituents : Dendrotoxin I binds with high affinity to membrane acceptors in the nervous system. Its binding to these acceptors, which are components of certain voltage-activated K+ channels, has been studied to understand the structure and function of these channels (Parcej & Dolly, 1989).
Structure-Activity Relationships and Effects on Ion Channels : The structure and modifications of dendrotoxins have been investigated to understand their interaction with various subtypes of voltage-dependent potassium channels. This research aids in elucidating the molecular recognition properties of different types of K+ channels (Harvey & Robertson, 2004).
Convulsant Action and Neurotoxicity Studies : Studies on dendrotoxin's convulsant effects in rat brains provide insights into its action mechanism. The toxin's ability to bind to high-affinity acceptors in synaptic membranes correlates with its neurotoxic effects, offering a model for studying convulsant activities and K+ channel involvement (Black et al., 1986).
Distribution and Heterogeneity in the Central Nervous System : Dendrotoxin's distribution in the rat central nervous system, specifically its binding to various acceptor sub-types, provides valuable information on the presence and role of K+ channel subtypes in different brain regions (Pelchen-Matthews & Dolly, 1989).
Inhibitory Effects on Inward Rectifier Potassium Channels : Research has shown that dendrotoxin can also inhibit inward rectifier potassium channels, demonstrating its broader impact on different types of K+ channels and extending its research applications beyond voltage-gated channels (Imredy et al., 1998).
作用機序
Dendrotoxin-I blocks particular subtypes of voltage-gated potassium (K+) channels in neuronal tissue. In this way, dendrotoxins prolong the duration of action potentials and increase acetylcholine release at the neuromuscular junction, which may result in muscle hyperexcitability and convulsive symptoms .
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Dendrotoxin I involves the solid-phase peptide synthesis method.", "Starting Materials": [ "Fmoc-Lys(Boc)-Wang resin", "Fmoc-Asp(OtBu)-OH", "Fmoc-Asn(Trt)-OH", "Fmoc-Gln(Trt)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Ser(tBu)-OH", "Fmoc-Thr(tBu)-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Val-OH", "Fmoc-Pro-OH", "Fmoc-Leu-OH", "Fmoc-Ile-OH", "Fmoc-Gly-OH" ], "Reaction": [ "Deprotection of Fmoc group using 20% piperidine in DMF", "Coupling of Fmoc-Asp(OtBu)-OH using HBTU/HOBt/DIPEA in DMF", "Coupling of Fmoc-Asn(Trt)-OH using HBTU/HOBt/DIPEA in DMF", "Coupling of Fmoc-Gln(Trt)-OH using HBTU/HOBt/DIPEA in DMF", "Coupling of Fmoc-Arg(Pbf)-OH using HBTU/HOBt/DIPEA in DMF", "Coupling of Fmoc-Ser(tBu)-OH using HBTU/HOBt/DIPEA in DMF", "Coupling of Fmoc-Thr(tBu)-OH using HBTU/HOBt/DIPEA in DMF", "Coupling of Fmoc-Tyr(tBu)-OH using HBTU/HOBt/DIPEA in DMF", "Coupling of Fmoc-Val-OH using HBTU/HOBt/DIPEA in DMF", "Coupling of Fmoc-Pro-OH using HBTU/HOBt/DIPEA in DMF", "Coupling of Fmoc-Leu-OH using HBTU/HOBt/DIPEA in DMF", "Coupling of Fmoc-Ile-OH using HBTU/HOBt/DIPEA in DMF", "Coupling of Fmoc-Gly-OH using HBTU/HOBt/DIPEA in DMF", "Cleavage of peptide from resin using TFA/H2O/TIPS", "Purification of crude peptide using HPLC", "Oxidation of cysteine residues using performic acid", "Purification of oxidized peptide using HPLC" ] } | |
CAS番号 |
107950-33-4 |
製品名 |
DENDROTOXIN I |
分子式 |
C11H11N3O |
分子量 |
0 |
純度 |
≥ 97% (HPLC, mass spectrometry). |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



